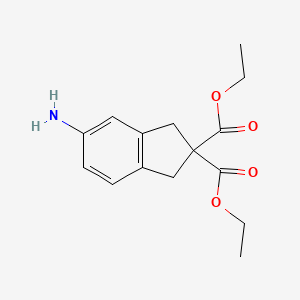
Diethyl 5-amino-1,3-dihydro-2H-indene-2,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 5-amino-1,3-dihydro-2H-indene-2,2-dicarboxylate is a chemical compound with the molecular formula C15H19NO4. It is a derivative of indene, a bicyclic hydrocarbon, and contains functional groups that make it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5-amino-1,3-dihydro-2H-indene-2,2-dicarboxylate typically involves the reaction of indene derivatives with diethyl oxalate and ammonia under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and requires careful temperature and pressure control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to maintain the reaction conditions. Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-amino-1,3-dihydro-2H-indene-2,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are employed.
Major Products Formed
The major products formed from these reactions include various substituted indene derivatives, which have applications in pharmaceuticals and organic synthesis .
Scientific Research Applications
Diethyl 5-amino-1,3-dihydro-2H-indene-2,2-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Diethyl 5-amino-1,3-dihydro-2H-indene-2,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride: Similar in structure but differs in functional groups and applications.
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: Another indene derivative with distinct biological activities.
Uniqueness
Diethyl 5-amino-1,3-dihydro-2H-indene-2,2-dicarboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
Diethyl 5-amino-1,3-dihydro-2H-indene-2,2-dicarboxylate (CAS Number: 2304495-98-3) is a compound that has garnered interest due to its potential biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉N₁O₄ |
| Molecular Weight | 277.32 g/mol |
| CAS Number | 2304495-98-3 |
Anticancer Properties
Research indicates that compounds similar to diethyl 5-amino-1,3-dihydro-2H-indene derivatives exhibit significant anticancer properties. For example, studies on related compounds have shown inhibition of the discoidin domain receptor 1 (DDR1), which is implicated in cancer progression. One study reported a compound with a half-maximal inhibitory concentration (IC50) of 14.9 nM against DDR1, leading to suppressed colony formation in pancreatic cancer cells .
Case Study 1: Antitumor Activity
A study explored the antitumor activity of indene derivatives in mouse models. The results indicated that certain derivatives could significantly inhibit tumor growth and metastasis through mechanisms involving DDR1 signaling pathways. Although this compound was not directly tested, its structural analogs showed promising results that could be extrapolated to suggest similar potential .
Case Study 2: Vasorelaxation and Bradycardia
In a pharmacological study assessing various indene derivatives for cardiovascular effects, compounds exhibited significant vasorelaxation and bradycardic activities. These findings highlight the potential for this compound to influence cardiovascular health positively .
Research Findings
Recent investigations into the biological activities of indene derivatives have revealed several key findings:
- DDR1 Inhibition : Compounds with similar structures showed effective inhibition of DDR1 with IC50 values in the nanomolar range.
- Vasorelaxant Activity : Many synthesized indenes demonstrated vasorelaxant properties and reduced heart rates in animal models.
- Pharmacokinetic Properties : Some derivatives exhibited favorable pharmacokinetic profiles, suggesting that this compound may also possess good bioavailability and metabolic stability .
Properties
Molecular Formula |
C15H19NO4 |
|---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
diethyl 5-amino-1,3-dihydroindene-2,2-dicarboxylate |
InChI |
InChI=1S/C15H19NO4/c1-3-19-13(17)15(14(18)20-4-2)8-10-5-6-12(16)7-11(10)9-15/h5-7H,3-4,8-9,16H2,1-2H3 |
InChI Key |
IUHWQMRKYLEFLK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC2=C(C1)C=C(C=C2)N)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















